Product packaging for (2-Hydroxyethyl)-2-propenenitrile(Cat. No.:CAS No. 69521-64-8)

(2-Hydroxyethyl)-2-propenenitrile

Cat. No.: B15307795
CAS No.: 69521-64-8
M. Wt: 97.12 g/mol
InChI Key: UGOMNHQMVBYVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Substituted alkenenitriles, a class of organic molecules featuring both a carbon-carbon double bond and a nitrile group, are pivotal building blocks in modern chemistry. The introduction of additional functional groups, such as the hydroxyethyl (B10761427) moiety, creates a multifunctional monomer with significant potential for the synthesis of specialized polymers and complex organic structures. The unique electronic and structural characteristics of these compounds make them a focal point for research in materials science and synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO B15307795 (2-Hydroxyethyl)-2-propenenitrile CAS No. 69521-64-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69521-64-8

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

4-hydroxy-2-methylidenebutanenitrile

InChI

InChI=1S/C5H7NO/c1-5(4-6)2-3-7/h7H,1-3H2

InChI Key

UGOMNHQMVBYVEL-UHFFFAOYSA-N

Canonical SMILES

C=C(CCO)C#N

Origin of Product

United States

Polymerization Principles and Polymer Architectures Incorporating 2 Hydroxyethyl 2 Propenenitrile

Radical Polymerization of (2-Hydroxyethyl)-2-propenenitrile

Conventional free-radical polymerization (FRP) is a robust method for polymerizing a wide range of vinyl monomers. However, it typically offers limited control over polymer molecular weight, dispersity, and architecture.

Mechanistic Studies of Initiation and Propagation

The free-radical polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA), a closely related and extensively studied monomer, proceeds via the standard mechanism of initiation, propagation, and termination. Initiation is commonly achieved using thermal initiators, such as 2,2′-azobisisobutyronitrile (AIBN), or redox systems like ammonium (B1175870) persulfate-ascorbic acid, particularly in aqueous media. researchgate.netrsc.org

Impact of Reaction Conditions on Polymerization Kinetics

The kinetics of the radical polymerization of this monomer class are highly sensitive to reaction conditions such as temperature, solvent, and external stimuli.

Temperature: As with most radical polymerizations, an increase in temperature generally leads to a higher reaction rate due to the increased decomposition rate of the thermal initiator and faster propagation. mdpi.com

Solvent: The choice of solvent has a pronounced effect on polymerization kinetics, primarily due to hydrogen bonding interactions with the monomer's hydroxyl group. mdpi.com Studies on the copolymerization of HEMA with butyl methacrylate have shown that non-polar solvents like xylene enhance the relative reactivity of HEMA. mdpi.com In contrast, polar solvents such as dimethylformamide (DMF) and n-butanol reduce its incorporation, demonstrating that the solvent can alter monomer reactivity ratios. mdpi.com

External Fields: Research has explored the influence of external stimuli, such as high direct current (DC) electric fields, on the polymerization process. In the case of HEMA, applying a high electric field during thermally-induced FRP was found to unexpectedly produce polymers with markedly reduced molecular weight (Mₙ ≈ 41–58 kg mol⁻¹) and low dispersity (Đ ≈ 1.1–1.3), compared to the very high molecular weight (Mₙ ≈ 10³ kg mol⁻¹) and dispersity (Đ = 1.73) obtained without the field. rsc.org

Homo-polymerization in Diverse Media

The homopolymerization of monomers like HEMA has been successfully conducted in a variety of media, each offering distinct advantages and challenges.

Bulk Polymerization: This solvent-free method is efficient but can be difficult to control due to a significant increase in viscosity (the Trommsdorff–Norrish effect), which can lead to broad molecular weight distributions. The process has been used to create hydrogels and nanocomposite materials. mdpi.comresearchgate.net

Solution Polymerization: Performing the polymerization in a solvent helps to dissipate heat and control viscosity. A wide range of solvents can be used, but as noted, the solvent choice can significantly impact kinetics. researchgate.netmdpi.com

Dispersion Polymerization: In this heterogeneous technique, the monomer is soluble in the continuous phase, but the resulting polymer is not. For instance, the RAFT dispersion polymerization of HEMA has been carried out in non-polar media like n-dodecane to produce sterically-stabilized nanoparticles. nih.govnih.gov This method is a form of polymerization-induced self-assembly (PISA).

Controlled Radical Polymerization (CRP) Techniques for Molecular Weight Control

To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

Atom Transfer Radical Polymerization (ATRP) Modalities

ATRP is a powerful CRP method that has been effectively applied to the polymerization of functional monomers like HEMA. By carefully selecting the catalyst, initiator, and solvent system, a high degree of control can be achieved.

Adjusting reaction conditions is critical for success. For example, the direct ATRP of HEMA was successfully controlled by using a mixed solvent system of methyl ethyl ketone and 1-propanol, which solubilized the copper/2,2′-bipyridyl catalyst complex, and by lowering the reaction temperature to 50 °C or less. cmu.edu This approach yielded linear polymers with controlled molecular weights and low polydispersities. cmu.edu Further refinements have enabled the controlled polymerization of HEMA at ambient temperature in methanol (B129727) or methanol/water mixtures, achieving polydispersities (Mₙ/Mₙ) of approximately 1.1. researchgate.net

Advanced ATRP modalities have also been explored. High-frequency sono-ATRP in an aqueous medium has been shown to polymerize 2-hydroxyethyl acrylate (B77674) (HEA) to high conversions (>90%) in under an hour, with excellent molecular weight control (Đ < 1.1). rsc.org This technique uses ultrasound to induce the reduction of the Cu(II) deactivator to the Cu(I) activator species. rsc.org

Table 1: Representative Conditions for Atom Transfer Radical Polymerization (ATRP) of HEMA Data sourced from research on 2-hydroxyethyl methacrylate (HEMA).

Initiator Catalyst System Solvent (v/v) Temp. (°C) Mₙ (Theoretical) Mₙ (Experimental) Đ (Mₙ/Mₙ) Ref.
Ethyl 2-bromoisobutyrate CuCl / 2,2′-bipyridyl MEK / 1-Propanol (70/30) 50 10,800 11,200 1.24 cmu.edu
Methyl 2-bromopropionate CuBr / PMDETA Methanol 20 10,400 10,900 1.10 researchgate.net
2-hydroxyethyl 2-bromoisobutryate Cu(II)Br₂ / Me₆TREN Water (10 mM NaBr) N/A (Ultrasound) 22,000 21,000 1.09 rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

RAFT polymerization is another versatile CRP technique valued for its tolerance of a wide variety of functional groups and the absence of metal catalysts. It relies on a chain transfer agent (RAFT agent) to mediate the polymerization.

RAFT has been successfully employed for the controlled polymerization of HEMA under mild conditions. researchgate.netdergipark.org.tr Studies have demonstrated the synthesis of poly(HEMA) at room temperature in a methanol/water mixture using 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator and 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (DDMAT) as the RAFT agent. researchgate.net The polymerization exhibited first-order kinetics, and the molecular weight of the resulting polymer increased linearly with monomer conversion, confirming the controlled nature of the process. researchgate.netdergipark.org.tr

RAFT is also highly effective for creating complex polymer architectures via polymerization-induced self-assembly (PISA). The RAFT dispersion polymerization of HEMA in a non-polar solvent like n-dodecane, using a solvophilic macro-RAFT agent, allows for the one-pot synthesis of diblock copolymer nanoparticles. nih.govnih.gov However, challenges such as side reactions between the HEMA monomer and certain RAFT agents can arise, sometimes leading to bimodal particle size distributions. nih.gov These issues can often be resolved by implementing strategies like a monomer-starved feed, where the monomer is added continuously over time. nih.govnih.gov

Table 2: Kinetic Data for RAFT Polymerization of HEMA at Room Temperature Data sourced from research on 2-hydroxyethyl methacrylate (HEMA).

Time (min) Conversion (%) Mₙ (Theoretical, g/mol) Mₙ (Experimental, g/mol) Ref.
30 16 2,500 2,700 researchgate.net
60 31 4,400 4,800 researchgate.net
90 45 6,300 6,500 researchgate.net
120 58 7,900 8,100 researchgate.net
180 79 10,700 11,000 researchgate.net

Copolymerization with Varied Monomers

The ability of this compound to copolymerize with a diverse range of monomers allows for the tailoring of polymer properties for specific applications. This subsection details its copolymerization with conjugated dienes and aromatic vinyl monomers, as well as its role in more complex terpolymer and multi-component systems.

The radical copolymerization of this compound with conjugated dienes like isoprene (B109036) has been explored to synthesize polyisoprene with pendant hydroxyl groups. In a study utilizing reversible addition-fragmentation chain transfer (RAFT) polymerization, the copolymerization of isoprene with HEA was carried out in bulk at 125 °C. rsc.orgrsc.org The results indicated that the copolymerization process competed with the Diels-Alder reaction, which occurred between the hydroxyl-containing monomers and isoprene, as well as the homodimerization of isoprene via the Diels-Alder reaction. rsc.orgrsc.org

Significantly, the incorporation of HEA into the copolymer was found to be lower compared to other hydroxyl-containing monomers like 2-hydroxyethyl methacrylate (HEMA) and methylenebut-3-en-1-ol (IOH). rsc.orgrsc.org Under the studied conditions, only 3 mol% of HEA was incorporated into the copolymer, compared to 23 mol% for HEMA and 39 mol% for IOH. rsc.orgrsc.org This suggests a lower reactivity of HEA towards copolymerization with isoprene under these specific bulk polymerization conditions. rsc.orgrsc.org Furthermore, attempts to copolymerize HEA with isoprene under emulsion conditions at 25 °C were unsuccessful due to the limited solubility of HEA in water. rsc.orgrsc.org

Copolymers of this compound can also be prepared with butadiene. ku.edu.trjamorin.com These copolymers are utilized in various applications, including binders, film formers, adhesives, and sealants. jamorin.com

The copolymerization of this compound with aromatic vinyl monomers, most notably styrene (B11656), has been a subject of interest for creating materials with a balance of hydrophilic and hydrophobic properties. scirp.org The resulting copolymers are amphiphilic, possessing characteristics from both the highly polar and hydrophilic HEA and the non-polar and hydrophobic styrene. scirp.org

The reactivity ratios for the copolymerization of styrene and HEA are crucial for predicting the final copolymer composition. chemicalforums.comfiveable.me In free-radical polymerization, the process is influenced by the stability of the radical intermediates. Styrene tends to be more reactive in free-radical polymerization due to the formation of a more stable benzylic radical intermediate compared to the less stable alkyl radical from HEA. scirp.org

Experimental work on the copolymerization of HEA and styrene has been conducted using initiators like azobisisobutyronitrile (AIBN). chemicalforums.com The reaction rate is observed to be dependent on the monomer feed ratio, with higher HEA content leading to faster reactions. chemicalforums.com The resulting copolymers often exhibit stickiness and a brownish color, with solubility in methanol but not in toluene. chemicalforums.com

This compound is a valuable component in terpolymerization and multi-component polymer systems, enabling the creation of materials with tailored properties for specific and advanced applications. For instance, photo-crosslinked copolymers of 2-hydroxyethyl methacrylate (HEMA), poly(ethylene glycol) tetra-acrylate, and ethylene (B1197577) dimethacrylate have been developed for use as biocompatible interfaces for biosensors. nih.gov In one study, a copolymer containing 88% HEMA was prepared and crosslinked in situ on glucose sensors. nih.gov

Influence of the Hydroxyethyl (B10761427) Group on Polymerization Behavior

The pendant hydroxyethyl group in this compound plays a pivotal role in its polymerization behavior, influencing monomer reactivity through intermolecular interactions and providing sites for subsequent cross-linking.

The hydroxyl group of this compound can engage in hydrogen bonding, which significantly affects its reactivity during copolymerization. rsc.org This influence is dependent on the solvent used. For instance, in the copolymerization of HEA with butyl methacrylate (BMA), the choice of solvent alters the relative reactivity of HEA. rsc.org Solvents like xylenes (B1142099) increase the relative reactivity of HEA, while dimethylformamide (DMF) and n-butanol reduce its incorporation rate compared to bulk polymerization. rsc.orgmdpi.com

The reactivity ratios, which describe the relative reactivity of a monomer toward propagating chains ending in the same or the other monomer, are a key parameter in copolymerization. open.edu For the copolymerization of butyl methacrylate (BMA) and HEA via atom transfer radical polymerization (ATRP), significant differences in reactivity ratios have been observed between bulk and confined conditions (e.g., within the nanopores of anodic aluminum oxide). acs.orgunlp.edu.ar Nanoconfinement was found to increase the reactivity of the HEA monomer. unlp.edu.ar

Reactivity Ratios for Butyl Methacrylate (BMA) and this compound (HEA) Copolymerization
ConditionrBMArHEAReference
Bulk0.96 ± 0.051.35 ± 0.14 rsc.org
Confined (in AAO)Increased HEA reactivity observed unlp.edu.ar

It is important to note that for low conversion reactions (<10%), the average copolymer composition is approximately equal to the instantaneous composition. fiveable.me However, at higher conversions, the composition can drift as the monomer feed composition changes. fiveable.me

The hydroxyl group of the this compound unit within a polymer chain provides a reactive site for cross-linking, leading to the formation of three-dimensional polymer networks. metu.edu.tr These networks, often in the form of hydrogels, have found numerous applications due to their ability to absorb and retain water. nih.govresearchgate.net

Cross-linking can be achieved through various methods. One common approach is to copolymerize HEA with a multifunctional monomer that acts as a cross-linking agent. researchgate.net Examples of such cross-linkers include ethylene glycol dimethacrylate (EGDMA) and 1,4-butanediol (B3395766) dimethacrylate. nih.govresearchgate.net The density of cross-linking, which is determined by the concentration of the cross-linking agent, significantly affects the properties of the resulting network, such as its swelling behavior and mechanical strength. acs.orguq.edu.au For instance, an increase in cross-link density generally leads to a decrease in the equilibrium swelling ratio and an increase in the elastic modulus of the hydrogel. uq.edu.au

Photo-crosslinking is another method used to form networks from HEA-containing polymers. nih.gov This involves using a photoinitiator that, upon exposure to ultraviolet light, generates free radicals that initiate cross-linking reactions. nih.gov This technique allows for in-situ formation of hydrogel coatings on various substrates, such as biosensors. nih.gov

The formation of interpenetrating polymer networks (IPNs) is a more complex strategy for creating robust networks. In this approach, a second polymer network is formed within an existing network of poly(2-hydroxyethyl methacrylate). researchgate.net For example, methacrylic anhydride (B1165640) modified gelatin can be interpenetrated into a PHEMA network to create a double network with enhanced properties for applications like corneal repair. researchgate.net

Chemical Transformations and Derivatization of 2 Hydroxyethyl 2 Propenenitrile and Its Polymeric Derivatives

Reactions Involving the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, amidation, reduction, and cycloaddition reactions. These modifications on poly(2-cyanoethyl acrylate) and related nitrile-containing polymers can introduce new functionalities and significantly alter the polymer's properties. researchgate.net

Hydrolysis and Amidation Pathways

The hydrolysis of the nitrile groups in polymers like poly(2-cyanoethyl acrylate) can proceed under acidic or basic conditions to yield carboxylic acids or amides, respectively. libretexts.org In the presence of strong acids and water, the nitrile group is hydrolyzed to a carboxylic acid group, releasing ammonia. This transformation converts the polymer into a poly(acrylic acid) derivative.

Under controlled basic conditions, the nitrile can be partially hydrolyzed to an amide group. For instance, alkaline hydrolysis of nitrile-containing polymers can first lead to the formation of amide groups, which can then be further hydrolyzed to carboxylate groups upon extended reaction times or with stronger basic conditions. researchgate.net This stepwise conversion allows for the synthesis of copolymers containing nitrile, amide, and carboxylic acid functionalities.

A study on the alkaline hydrolysis of acrylonitrile-butadiene-styrene (ABS) copolymers, which also contain nitrile groups, demonstrated a sequential transformation from nitrile to amide and then to carboxylate. researchgate.net This suggests a similar pathway would be expected for polymers of (2-Hydroxyethyl)-2-propenenitrile.

Reduction of the Nitrile Moiety

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This reaction converts the cyano group into an aminomethyl group, transforming poly(2-cyanoethyl acrylate) into a polymer bearing primary amine functionalities. This modification introduces basic sites along the polymer chain, significantly altering its chemical and physical properties, such as its solubility and reactivity. The resulting aminic polymer can be used for further derivatization or for applications where cationic charges are desired.

The reduction process involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by protonation during workup to yield the primary amine. libretexts.org

Cycloaddition Reactions of the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, offering a pathway to introduce heterocyclic rings into the polymer structure. A significant example is the 1,3-dipolar cycloaddition of nitrile oxides with the nitrile group. researchgate.netmdpi.comnih.govrsc.org This reaction, often considered a "click" chemistry reaction, can be used to form oxadiazole rings. researchgate.net

While the direct cycloaddition to the nitrile group of a polymer is a possibility, a more common approach involves the reaction of a nitrile-containing polymer with a molecule possessing a nitrile oxide group, or vice versa. These reactions are valuable for polymer modification and the synthesis of graft copolymers. researchgate.netmdpi.com

Reactions of the Hydroxyethyl (B10761427) Moiety

The primary hydroxyl group (-CH₂CH₂OH) on the side chain of polythis compound provides another reactive site for chemical modification, enabling esterification, etherification, and oxidation reactions.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to introduce a wide variety of functional groups onto the polymer backbone. rsc.orggoogle.com This is a common strategy for modifying the properties of hydroxyl-containing polymers. For instance, reaction with a long-chain fatty acid would increase the hydrophobicity of the polymer, while reaction with a molecule containing another functional group, like a protected thiol, can introduce new reactive sites. rsc.org

Similarly, etherification of the hydroxyl group can be achieved by reacting the polymer with alkyl halides or epoxides under basic conditions. researchgate.netresearchgate.netacs.org This allows for the introduction of various alkyl or substituted alkyl chains, leading to polymers with altered solubility, thermal properties, and chemical resistance. For example, the reaction with ethylene (B1197577) oxide would lead to the formation of polyethylene (B3416737) glycol side chains, significantly increasing the hydrophilicity of the polymer.

A study on the modification of polypropylene (B1209903) separators involved an etherification reaction to graft lithium lactate (B86563) onto a dopamine-modified surface, highlighting the versatility of this reaction for surface functionalization. acs.org

Oxidation Reactions for Carboxylic Acid Formation

The primary hydroxyl group of the hydroxyethyl moiety can be oxidized to a carboxylic acid. researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org This transformation converts the neutral hydroxyl group into an acidic carboxyl group, dramatically changing the polymer's properties, such as its pH-responsiveness and ability to chelate metal ions.

A common method for this oxidation is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a primary oxidant like sodium hypochlorite. researchgate.netroyalsocietypublishing.org This method is known for its selectivity in oxidizing primary alcohols to aldehydes and further to carboxylic acids under controlled conditions. Research on the TEMPO-mediated oxidation of poly(2-hydroxyethyl acrylate) has shown that it is possible to control the degree of oxidation to obtain polymers with a desired content of carboxylic acid groups. researchgate.netroyalsocietypublishing.org

This oxidation provides a route to synthesize anionic polymers from a neutral precursor, opening up possibilities for applications in areas such as superabsorbent materials, ion-exchange resins, and drug delivery systems.

Reaction TypeReagents and ConditionsFunctional Group TransformationReference
Nitrile Hydrolysis Acidic or basic aqueous solutions, heatNitrile to Carboxylic Acid or Amide researchgate.netlibretexts.org
Nitrile Reduction Lithium aluminum hydride (LiAlH₄) followed by aqueous workupNitrile to Primary Amine libretexts.orgyoutube.com
Nitrile Cycloaddition Nitrile oxidesNitrile to Oxadiazole researchgate.netmdpi.comnih.govrsc.org
Hydroxyl Esterification Carboxylic acids, acid chlorides, or anhydridesHydroxyl to Ester rsc.orggoogle.com
Hydroxyl Etherification Alkyl halides or epoxides under basic conditionsHydroxyl to Ether researchgate.netresearchgate.netacs.org
Hydroxyl Oxidation TEMPO/NaClOHydroxyl to Carboxylic Acid researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org

Functionalization for Grafting and Surface Modification

The hydroxyl groups of 2-hydroxyethyl acrylate (B77674) (HEA) and its methacrylate (B99206) counterpart (HEMA) are pivotal for grafting the polymer onto various substrates, thereby altering the surface properties of the parent material. This surface modification is a key strategy for enhancing biocompatibility, improving hydrophilicity, and introducing specific functionalities. Techniques for surface grafting often involve creating active sites on the substrate surface that can initiate the polymerization of HEA/HEMA monomers.

Several methods have been successfully employed for this purpose:

Chemically Induced Grafting: This method uses chemical initiators to create radicals on a substrate surface, which then initiate the graft polymerization of monomers. For instance, HEMA has been grafted onto polyurethane (PU) films using benzoyl peroxide as an initiator to improve the material's hydrophilicity and blood compatibility. researchgate.net

Radiation-Induced Grafting: High-energy radiation, such as gamma rays, can be used to generate radicals on a polymer backbone, leading to graft copolymerization. This technique was used to graft HEMA onto polypropylene monofilaments, creating a hydrogel layer on the surface to produce a biocompatible suture material. tandfonline.com The degree of grafting was found to be dependent on the total radiation dose and monomer concentration. tandfonline.com

Photo-induced (UV) Grafting: Ultraviolet (UV) irradiation in the presence of a photoinitiator is a common and effective method for surface grafting. HEMA has been grafted onto materials like polypropylene microporous membranes and chitosan (B1678972) using this technique. researchgate.net In some cases, a combination of initiators, such as benzophenone (B1666685) and ferric chloride, can be used to initiate the graft polymerization. researchgate.net Visible light has also been employed to initiate a controlled surface grafting polymerization of HEMA from surfaces functionalized with a photoinitiator. rsc.org

Plasma-Induced Grafting: Plasma treatment can create reactive species on a substrate surface, which can then be used to graft polymers. HEMA has been successfully grafted onto chitosan membranes using plasma-graft polymerization, leading to a significant increase in the surface's hydrophilicity. researchgate.net

Table 1: Examples of Surface Modification via HEA/HEMA Grafting

Substrate Material Monomer Initiation Method Key Findings Reference(s)
Polyurethane (PU) HEMA Chemical (Benzoyl Peroxide) Improved hydrophilicity and blood compatibility; decreased platelet adhesion. researchgate.net
Polypropylene HEMA Gamma Radiation Created a hydrogel layer, producing a biocompatible suture material. tandfonline.com
Chitosan Membrane HEMA Plasma-Induced Polymerization Increased surface hydrophilicity, with water contact angle decreasing from 78.2° to 45.4°. researchgate.net
Poly(3-hydroxybutyrate-co-3-hydroxylvalerate) (PHBV) HEMA UV Treatment Successfully grafted PHEMA onto the film surface. researchgate.net
Polypropylene Microporous Membrane HEMA UV-Induced (FeCl₃/Benzophenone) Grafting degree could be modulated by varying UV irradiation time and monomer concentration. researchgate.net

Post-Polymerization Chemical Modification Strategies

Post-polymerization modification refers to the chemical transformation of a polymer after its initial synthesis. This approach is highly valuable as it allows for the creation of a diverse range of functional polymers from a single, well-defined parent polymer like PHEA. The pendant hydroxyl groups of PHEA are the primary sites for these derivatization reactions.

The primary alcohol on the side chain of PHEA can be converted into various other functional groups, significantly expanding its chemical versatility and potential applications.

A notable example is the selective oxidation of the hydroxyl groups to aldehydes. Using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a mediator, PHEA can be converted into oxidized poly(2-hydroxyethyl acrylate) (OP), a polymer featuring multiple aldehyde groups on its side chains. royalsocietypublishing.orgroyalsocietypublishing.org This process is conducted under mild conditions and avoids the production of free formaldehyde (B43269). royalsocietypublishing.org The resulting polyaldehyde is a highly reactive macromolecular cross-linker. It can covalently bind to amine-containing molecules, such as collagen, enhancing their thermal stability and altering their aggregation behavior. royalsocietypublishing.orgroyalsocietypublishing.org

Another significant derivatization is the conversion of the hydroxyl group to a halide. A mild and efficient protocol has been developed for the bromination of PHEA, which quantitatively converts it into poly(bromoethyl acrylate). rsc.org This bromo-functionalized polymer serves as a versatile precursor for further reactions, such as the synthesis of ionic liquid-containing polymers through nucleophilic substitution. rsc.org

Table 2: Chemical Derivatization Reactions of Poly(2-hydroxyethyl acrylate) (PHEA)

Reaction Reagents Functional Group Introduced Application of Derived Polymer Reference(s)
TEMPO-mediated Oxidation TEMPO, NaBr, NaClO Aldehyde (-CHO) Macromolecular cross-linker for modifying collagen. royalsocietypublishing.orgroyalsocietypublishing.org

Graft copolymers, which consist of a main polymer backbone with one or more different polymer chains grafted as side chains, can be synthesized from PHEA using two primary strategies: "grafting-from" and "grafting-to."

The "grafting-from" approach involves first converting the pendant hydroxyl groups of PHEA into initiator sites. A second monomer is then polymerized from these sites, causing the new polymer chains to "grow from" the PHEA backbone. This method generally allows for a higher grafting density compared to the "grafting-to" technique. rsc.org A powerful example involves synthesizing a PHEA backbone via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and then using Single-Electron-Transfer Living Radical Polymerization (SET-LRP) to grow poly(N-isopropylacrylamide) (PNIPAM) chains from initiating sites on the backbone. rsc.org This creates a well-defined double hydrophilic graft copolymer. rsc.org This strategy has also been applied to graft polymers from surfaces like graphene oxide, where a RAFT agent is first attached to the surface, followed by the polymerization of HEMA. rsc.org

The "grafting-to" approach involves attaching pre-synthesized polymer chains with reactive end-groups to the pendant hydroxyl groups of the PHEA backbone. While this method offers the advantage of being able to fully characterize both the backbone and the side chains before grafting, it can be limited by the steric hindrance of the attaching chains, which often results in a lower grafting density.

These strategies, often in combination with controlled/living radical polymerization (CRP) techniques like RAFT and Atom Transfer Radical Polymerization (ATRP), provide robust pathways to attach various polymer chains to PHEA, creating materials with precisely tailored properties. rsc.orgrsc.orgresearchgate.net

Table 3: Comparison of Grafting Strategies for PHEA Derivatives

Strategy Description Polymerization Technique(s) Example Reference(s)
Grafting-From Polymer side chains are grown from initiating sites along the main PHEA backbone. RAFT, SET-LRP, ATRP PHEA backbone is functionalized to initiate SET-LRP of N-isopropylacrylamide (NIPAM), forming PHEA-g-PNIPAM. rsc.org
Grafting-From A RAFT agent is attached to a graphene oxide (GO) surface, followed by RAFT polymerization of HEMA. RAFT Graphene oxide sheets grafted with PHEMA chains (GO-P(HEMA)). rsc.org

| Grafting-To | Pre-synthesized polymer chains are attached to the PHEA backbone. | General Polymer Chemistry | A general strategy mentioned in the context of forming stimuli-responsive polymers. | researchgate.net |

Computational Chemistry and Theoretical Studies on 2 Hydroxyethyl 2 Propenenitrile Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometry, and a host of other physicochemical parameters.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like (2-Hydroxyethyl)-2-propenenitrile.

DFT studies on related propenenitrile derivatives reveal common areas of investigation. For instance, calculations on compounds such as 3-N,N-dimethylhydrazino-2-acetyl propenenitrile have utilized the B3LYP functional to analyze molecular geometry and vibrational spectra. researchgate.net For this compound, a similar approach would elucidate key structural parameters (bond lengths, angles, dihedrals) and predict its infrared (IR) and Raman spectra.

The electronic properties, which govern reactivity, are a primary focus of DFT analysis. Calculation of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's susceptibility to nucleophilic and electrophilic attack. The nitrile (-CN) and hydroxyl (-OH) groups, along with the carbon-carbon double bond, are key reactive sites. DFT can quantify their reactivity through calculated parameters such as molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions of the molecule. nanobioletters.com

Studies on the interaction of acrylonitrile (B1666552) with cations have shown that DFT can model how the cyano group's lone pair interacts with other species, leading to polarization and changes in bond character. researchgate.net For this compound, the interplay between the hydroxyl and nitrile groups, including potential intramolecular hydrogen bonding, would be a critical aspect to model. This interaction significantly influences the monomer's conformation and reactivity.

The table below shows representative global reactivity descriptors calculated using DFT for a related molecule, which would be analogous to those determined for this compound. nih.gov

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital~ -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital~ -1.5
Energy Gap (ΔE) ELUMO - EHOMO~ 5.5
Chemical Potential (μ) (EHOMO + ELUMO) / 2~ -4.25
Chemical Hardness (η) (ELUMO - EHOMO) / 2~ 2.75
Electrophilicity Index (ω) μ² / (2η)~ 3.2

This interactive table contains representative data for illustrative purposes.

DFT calculations are also instrumental in studying polymerization. For the free-radical copolymerization of styrene (B11656) and 2-hydroxyethyl methacrylate (B99206) (a structurally similar monomer), DFT combined with a polarizable continuum model (PCM) has been used to investigate the effect of the solvent on reaction kinetics. nih.gov A similar methodology applied to this compound would predict how solvents influence its homopolymerization or copolymerization, providing insights into the transition state geometries and activation energies for propagation steps. nih.gov

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate predictions of molecular energies and structures.

For a molecule like this compound, ab initio calculations would be employed to obtain benchmark energetic and structural data. This is particularly important for determining the relative stabilities of different conformers that arise from rotation around the C-C single bonds. A study on a related propenenitrile derivative used the MP2/6-31G** level of theory to evaluate the geometries and relative energies of its possible isomers and conformers. researchgate.net Such calculations would precisely map the potential energy surface of this compound, identifying the global minimum energy structure and the energy barriers to conformational change.

These high-accuracy calculations are crucial for validating the results from less computationally expensive methods like DFT and for parameterizing force fields used in molecular dynamics simulations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. This approach is indispensable for studying large systems like polymers.

Investigation of Polymer Chain Conformation and Dynamics

For poly(this compound), MD simulations are the primary tool to investigate the conformation and dynamics of the polymer chains in various environments (e.g., in bulk or in solution). By simulating the trajectories of all atoms in the system, MD can reveal how the polymer folds and moves.

The dynamics of the polymer are often quantified by the mean square displacement (MSD), which describes how far a particle travels over time. The MSD can be used to calculate self-diffusion coefficients, indicating the mobility of the polymer chains. nih.gov Simulations on aged nitrile rubber have shown that the introduction of functional groups (like hydroxyls) can decrease chain mobility due to enhanced intermolecular interactions. nih.govresearchgate.net

Modeling of Intermolecular Interactions in Polymeric Systems

The properties of a polymer are heavily influenced by the interactions between its chains. MD simulations excel at modeling these intermolecular forces, including van der Waals forces and hydrogen bonds.

In poly(this compound), the nitrile and hydroxyl groups are key players in intermolecular interactions. The nitrile group has a strong dipole, leading to dipole-dipole interactions, while the hydroxyl group is a potent hydrogen bond donor and acceptor. nih.gov MD simulations can quantify the extent of hydrogen bonding between polymer chains, which acts as physical crosslinks, significantly impacting the material's mechanical properties. For example, simulations of aged nitrile rubber explicitly model the formation of hydrogen bonds due to the presence of hydroxyl groups introduced during oxidation. nih.gov

The cohesive energy density (CED), a measure of the total energy required to separate all molecules in a condensed phase, can be calculated from MD simulations. This parameter is directly related to the solubility parameter, which is crucial for predicting the polymer's compatibility with solvents and other polymers. nih.govacs.org

The following table outlines typical outputs from MD simulations and their significance for understanding a polymeric system like poly(this compound).

MD Output Description Significance for Polymer Properties
Radius of Gyration (Rg) A measure of the polymer chain's size and shape.Relates to chain stiffness, packing, and viscosity. mdpi.com
Mean Square Displacement (MSD) Average squared distance a particle travels over time.Determines diffusion coefficients and chain mobility. nih.gov
Radial Distribution Function (RDF) Describes the probability of finding a particle at a distance r from another particle.Reveals local structure and specific intermolecular contacts (e.g., hydrogen bonds).
Cohesive Energy Density (CED) The energy of vaporization per unit volume.Predicts solubility and miscibility with other materials. nih.gov

This interactive table summarizes key parameters obtained from Molecular Dynamics simulations.

Reaction Pathway Modeling and Mechanistic Investigations

Theoretical chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including polymerization. For this compound, this involves modeling the initiation, propagation, and termination steps of its polymerization.

Mechanistic studies on the polymerization of the parent monomer, acrylonitrile, have been conducted for decades, exploring various initiation systems and reaction conditions. tandfonline.comresearchgate.netwhiterose.ac.uk More recently, quantum-chemical calculations have been used to support proposed mechanisms. For instance, in the anionic polymerization of acrylonitrile initiated by a tertiary amine-ethylene oxide system, calculations were used to confirm the thermodynamic feasibility of the proposed zwitterionic initiation step. rsc.org

For the radical polymerization of this compound, DFT would be used to model the transition states for the addition of a radical to the monomer's double bond. The calculated activation energies for homo-propagation (addition of a growing polymer radical to a monomer of the same type) and cross-propagation (in copolymerization) allow for the prediction of reactivity ratios, which are essential for determining the final copolymer composition. mdpi.com Studies on the radical polymerization of cyanoacrylates have determined key kinetic parameters like the propagation rate coefficient (kp) and termination rate coefficient (kt). nih.gov Theoretical modeling can provide a molecular-level explanation for these experimentally observed values.

By mapping the entire potential energy surface of the reaction, computational models can identify the most favorable reaction pathways, predict the stereochemistry of the resulting polymer, and investigate potential side reactions, offering a comprehensive understanding of the polymerization process.

Transition State Analysis of Synthetic Reactions

The primary industrial route for synthesizing cyanoacrylates like this compound is the Knoevenagel condensation. This process typically involves the reaction of a cyanoacetate (B8463686) ester—in this case, 2-hydroxyethyl cyanoacetate—with formaldehyde (B43269). core.ac.ukresearchgate.net This reaction initially forms a low molecular weight prepolymer. The monomer is then obtained through thermal depolymerization, or "cracking," of this oligomeric intermediate. core.ac.uknih.gov

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these reactions by identifying and characterizing the transition states involved. The Knoevenagel condensation can be catalyzed by various species, and theoretical models help to understand catalyst efficacy and reaction pathways.

For instance, a DFT study on a related phosphane-catalyzed Knoevenagel condensation to produce other α-cyanoacrylates has provided quantitative insights into the reaction energetics. researchgate.net The key steps identified were the enolization of the cyanoacetate, the crucial carbon-carbon bond formation, and the regeneration of the catalyst. In that specific system, the C-C bond formation was found to be the rate-determining step, with a calculated Gibbs free energy of activation (ΔG°‡) of 7.9 kcal/mol. researchgate.net While this study was not specific to the synthesis of this compound, it showcases the power of computational analysis to pinpoint rate-limiting steps and their associated energy barriers.

Catalyst-Substrate Interaction: The initial interaction between the base catalyst and 2-hydroxyethyl cyanoacetate to form a reactive enolate.

C-C Bond Formation: The nucleophilic attack of the enolate on formaldehyde, leading to an aldol-type adduct. This is often the rate-determining step.

Dehydration: The elimination of a water molecule to form the carbon-carbon double bond of the cyanoacrylate unit within the oligomer.

Depolymerization: The "unzipping" of the prepolymer at elevated temperatures to yield the final this compound monomer. This is a retro-polymerization reaction with its own characteristic transition state.

Although specific computational data for the transition states in the synthesis of this compound are not widely published, the established theoretical frameworks for the Knoevenagel condensation provide a robust foundation for such investigations. Future computational work is needed to determine the precise activation energies and transition state geometries for the specific reactants and catalysts used in the production of this compound.

Polymerization Kinetics and Thermodynamics Modeling

This compound undergoes rapid polymerization, typically via an anionic mechanism, which is initiated by weak bases like moisture. pcbiochemres.com Computational modeling is a powerful tool for understanding the complex kinetics and thermodynamics of this process. These models can range from quantum mechanical calculations of individual reaction steps to large-scale simulations of the entire polymerization process.

Kinetic Modeling: Kinetic models are essential for predicting the rate of polymerization, molecular weight distribution, and the influence of various reaction conditions. For acrylates and similar monomers, these models must account for several key reaction steps: initiation, propagation, termination, and chain transfer. Furthermore, at higher monomer conversions, diffusion-controlled phenomena (the gel, glass, and cage effects) become significant and must be incorporated into the model to accurately predict reaction behavior.

A comprehensive kinetic study on the bulk polymerization of the structurally similar monomer 2-hydroxyethyl methacrylate (HEMA) provides a valuable template for understanding the polymerization of this compound. mdpi.com In that work, a kinetic model incorporating diffusion limitations was developed and validated against experimental data from Differential Scanning Calorimetry (DSC). The model successfully simulated the polymerization rate over the entire conversion range by evaluating key kinetic and diffusional parameters. mdpi.com

The table below, adapted from the study on HEMA, illustrates the types of parameters that are crucial for a robust kinetic model and how they vary with temperature. These parameters would be essential targets for computational prediction for this compound. mdpi.com

ParameterDescriptionValue at 50°CValue at 70°CValue at 90°C
kd (s-1)Initiator dissociation rate constant1.08E-061.90E-052.15E-04
kp (L·mol-1·s-1)Propagation rate constant4538021330
kt (L·mol-1·s-1)Termination rate constant2.00E+072.00E+072.00E+07
αpDiffusion parameter for propagation0.150.450.65
αtDiffusion parameter for termination0.150.450.65

Note: Data presented is for the polymerization of 2-hydroxyethyl methacrylate (HEMA) and serves as an illustrative example of parameters for kinetic modeling. mdpi.com

Thermodynamics and Advanced Modeling: Thermodynamic modeling provides insight into the feasibility and equilibrium of the polymerization reaction. Key thermodynamic parameters include the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of polymerization. The polymerization of cyanoacrylates is highly exothermic, a key characteristic that influences the process. pcbiochemres.com

More advanced computational techniques, such as ab initio molecular orbital calculations and kinetic Monte Carlo simulations, are employed to predict kinetic parameters from first principles and to simulate the evolution of polymer microstructures. ntnu.nouni.lu Furthermore, Computational Fluid Dynamics (CFD) has become a vital tool for modeling polymerization reactors. researchgate.netresearchgate.net CFD simulations can model the interplay of fluid flow, heat transfer, and reaction kinetics within a reactor, allowing for the optimization of reactor design and operating conditions to ensure product homogeneity and control the highly exothermic nature of the polymerization. researchgate.net

Advanced Applications of 2 Hydroxyethyl 2 Propenenitrile Derived Materials in Materials Science

Functional Polymeric Materials Design

The unique chemical structure of (2-Hydroxyethyl)-2-propenenitrile allows for the rational design of functional polymers. The hydroxyl group can participate in hydrogen bonding and esterification reactions, while the cyano group can be hydrolyzed to form carboxylic acid or amide functionalities. This dual reactivity is instrumental in the development of sophisticated polymeric materials.

Development of Hydrogel Systems with Tunable Swelling Capacities

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or biological fluids. matec-conferences.org The swelling capacity of hydrogels is a critical parameter that dictates their suitability for various applications, including in the biomedical and pharmaceutical fields. matec-conferences.orgnih.gov Materials derived from this compound can be engineered to create hydrogels with swelling behaviors that can be tuned by external stimuli such as pH and temperature. nih.govresearchgate.net

The swelling of these hydrogels is influenced by the presence of hydrophilic functional groups. nih.gov The hydroxyl groups inherent in the polymer backbone contribute to its hydrophilicity. Furthermore, the nitrile groups can be hydrolyzed to carboxylic acid groups, introducing pH-responsive behavior. At pH values above the pKa of the carboxylic acid, the carboxylate groups become ionized, leading to electrostatic repulsion between the polymer chains and a significant increase in the swelling ratio. nih.govmdpi.com

The degree of cross-linking is another crucial factor in controlling the swelling capacity. A higher cross-linking density results in a more rigid network structure, which restricts the expansion of the polymer chains and thus reduces the equilibrium swelling ratio. sinica.edu.tw Conversely, a lower degree of cross-linking allows for greater water absorption.

The swelling behavior of these hydrogels can also be temperature-sensitive. For some systems, an increase in temperature can enhance the mobility of the polymer chains, leading to a higher swelling ratio. nih.gov This tunable swelling capacity makes these hydrogels promising candidates for applications in controlled drug delivery, sensors, and actuators. matec-conferences.orgnih.gov

Table 1: Factors Influencing the Swelling Capacity of Hydrogels

FactorEffect on Swelling CapacityMechanism
pH Increases with increasing pH (for hydrolyzed nitrile groups)Ionization of carboxylic acid groups leads to electrostatic repulsion and increased water uptake. nih.govmdpi.com
Cross-linking Density Decreases with increasing cross-linkingA more tightly cross-linked network restricts polymer chain mobility and water absorption. sinica.edu.tw
Temperature Can increase or decrease depending on the specific polymer systemAffects polymer chain mobility and interactions with the solvent. nih.govresearchgate.net
Ionic Strength Decreases with increasing ionic strength of the surrounding mediumShielding of electrostatic repulsion between ionized groups reduces the driving force for swelling. nih.gov

Synthesis of Ion Exchange Resins and Selective Separation Media

Ion exchange resins are insoluble polymers that contain charged functional groups capable of exchanging ions with the surrounding solution. cnionresin.com These materials are widely used in water purification, chemical synthesis, and separation processes. researchgate.netmsrjournal.com Polymers based on this compound can serve as precursors for the synthesis of both cation and anion exchange resins.

To prepare cation exchange resins, the nitrile groups of the polymer can be hydrolyzed under acidic or basic conditions to yield carboxylic acid groups (-COOH). These acidic functionalities can then participate in cation exchange. For instance, acrylic polymers containing nitrile groups can be treated with sulfuric acid to convert the cyano groups into carboxylic acid groups. youtube.com

For the synthesis of anion exchange resins, a multi-step process is typically required. One possible route involves the chemical modification of the polymer backbone to introduce positively charged functional groups, such as quaternary ammonium (B1175870) groups. This can be achieved through reactions like chloromethylation followed by amination. youtube.com

The performance of these ion exchange resins, including their ion exchange capacity and selectivity, is determined by the density and type of functional groups, as well as the porosity and surface area of the polymer matrix. cnionresin.com By controlling the polymerization and subsequent functionalization reactions, it is possible to create resins with high selectivity for specific ions. nih.gov This makes them suitable for use as selective separation media, for example, in the recovery of valuable metals from industrial wastewater or in the purification of pharmaceuticals. kaust.edu.sabohrium.com

Formulation of Specialty Coatings and Adhesives with Enhanced Adhesion

Cyanoacrylate-based adhesives, often referred to as "superglues," are known for their rapid curing and high bond strength to a wide variety of substrates. mdpi.com The polymerization of this compound and its derivatives leads to the formation of strong, durable adhesive films. These materials are used in numerous industrial and consumer applications. msrjournal.com

The adhesion of these coatings and adhesives can be further enhanced through several strategies. One approach is the addition of adhesion promoters to the formulation. For example, certain organic acids and their esters have been shown to improve the bond strength of cyanoacrylate adhesives, particularly on metal surfaces. google.com

Another method to enhance adhesion involves surface modification of the substrate. Techniques such as plasma treatment or corona treatment can alter the surface chemistry and increase the surface energy of the substrate, which in turn improves the wetting and bonding of the cyanoacrylate adhesive. msrjournal.com The incorporation of nanostructured layers, such as chromium thin films and nanorods, on the substrate surface has also been demonstrated to significantly increase the shear strength of cyanoacrylate bonds. Current time information in Asia/Manila.

The formulation can also be modified to include toughening agents, which improve the flexibility and impact resistance of the cured adhesive. msrjournal.com These specialty formulations are critical for applications in demanding environments, such as in the aerospace and automotive industries. cnionresin.com

Polymer Blends and Composites

The properties of polymers derived from this compound can be further tailored by blending them with other polymers or by incorporating fillers to create composites. These approaches allow for the development of materials with a unique combination of properties that are not achievable with the pure polymer.

Strategies for Toughening and Property Enhancement

While cyanoacrylate-based polymers are known for their high strength, they can also be brittle. nih.gov Toughening strategies are therefore employed to improve their impact resistance and durability. A common approach is to blend the cyanoacrylate polymer with elastomeric materials. The addition of rubber or other flexible polymers can help to dissipate energy from an impact, thereby preventing crack propagation. msrjournal.com

Another effective strategy is the incorporation of core-shell polymers as toughening agents. These particles consist of a rubbery core and a rigid shell that is compatible with the cyanoacrylate matrix. This morphology allows for efficient energy absorption and toughening of the material.

The addition of fillers can also lead to property enhancement. For example, the incorporation of fumed silica (B1680970) in combination with certain copolymers has been shown to enhance the peel strength and toughness of cyanoacrylate adhesives. researchgate.net Nanofillers, such as nanoparticles and nanotubes, are also being explored to significantly enhance the toughness of polymers. researchgate.net

Table 2: Toughening Strategies for Cyanoacrylate-Based Polymers

Toughening AgentMechanism of Toughening
Elastomers/Rubber The rubbery phase absorbs and dissipates impact energy. msrjournal.com
Core-Shell Polymers The rubbery core absorbs energy while the rigid shell ensures good adhesion to the matrix.
Fumed Silica Enhances peel strength and toughness. researchgate.net
Nanofillers Improve resistance to crack initiation and propagation. researchgate.net

Tailoring Thermal and Mechanical Properties through Blending

Blending polymers derived from this compound with other polymers or incorporating fillers is an effective way to tailor their thermal and mechanical properties. The final properties of the blend or composite depend on the properties of the individual components, their miscibility, and the morphology of the resulting material.

For instance, the thermal conductivity of cyanoacrylate can be significantly increased by the addition of carbon-based nanofillers like multi-walled carbon nanotubes (MWCNTs) and graphene. This enhancement is crucial for applications where heat dissipation is important, such as in electronic components. youtube.com

The mechanical properties, such as hardness and wear resistance, can also be improved. The addition of nano-sized silica (SiO2) to a cyanoacrylate matrix has been shown to enhance these properties. The glass transition temperature (Tg) of the polymer, which is a key indicator of its thermal stability, can also be influenced by blending. The Tg of poly(alkyl 2-cyanoacrylates) has been shown to decrease with an increase in the size of the alkyl group. kaust.edu.sa

By carefully selecting the type and concentration of the blending partner or filler, it is possible to create materials with a wide range of thermal and mechanical properties, making them suitable for a diverse array of advanced applications.

Biomedical Engineering Applications (Material Design Focus)

Polymers derived from this compound, more commonly known as 2-cyanoethyl acrylate (B77674), are gaining traction in biomedical engineering due to their versatile properties. The presence of both a polar nitrile group and a hydroxyl group allows for the tuning of hydrophilicity, degradation kinetics, and mechanical properties, making them suitable for sophisticated biomedical applications.

Design and Fabrication of Scaffolds for Tissue Engineering

The primary goal in tissue engineering is to create scaffolds that mimic the natural extracellular matrix (ECM), providing a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation to regenerate tissue. researchgate.netnih.gov The design of these scaffolds involves careful consideration of material selection, internal architecture, mechanical properties, and degradation kinetics. nih.gov Polymers based on acrylate and methacrylate (B99206) monomers are frequently used for these applications. researchgate.net

Hydrogels, which are crosslinked hydrophilic polymer networks capable of holding large amounts of water, are particularly promising for creating scaffolds that resemble soft tissues. nih.govmdpi.com Materials like poly(2-hydroxyethyl methacrylate) (pHEMA), a structural analog to poly(2-cyanoethyl acrylate), are attractive because their physical properties can be readily manipulated. utoronto.ca For instance, hydrogel scaffolds have been developed using pHEMA in combination with natural polymers like gelatin and ceramic components such as nanohydroxyapatite to create composite materials that more closely mimic the native bone ECM. nih.govresearchgate.net The fabrication method, such as using a porogen or cryogelation, significantly impacts the scaffold's final properties, including elasticity, porosity, and mechanical strength. nih.govresearchgate.net

A key challenge is to create reproducible architectures that can withstand the physiological loads of the target tissue. nih.gov Advanced fabrication techniques allow for the creation of scaffolds with complex and biomimetic designs. researchgate.netnih.gov For example, a method involving the embedding and subsequent dissolution of polycaprolactone (B3415563) (PCL) fibers within a pHEMA gel has been used to create scaffolds with longitudinally oriented channels, designed to guide nerve regeneration. utoronto.ca The properties of these scaffolds, such as channel size and porosity, can be precisely controlled by adjusting the fabrication parameters. utoronto.ca

Table 1: Properties of pHEMA-Based Scaffolds for Neural Tissue Engineering

Scaffold TypeApprox. Channel Diameter (μm)Porosity (%)Equilibrium Water Content (%)Compressive Modulus (kPa)
Small Channel100–20035 ± 155.0 ± 1.2191 ± 7
Large Channel300–40040 ± 156.2 ± 2.9182 ± 4

Data sourced from characterization of pHEMA hydrogel scaffolds designed for neural tissue engineering applications. utoronto.ca

The combination of synthetic polymers like those derived from this compound with natural materials and advanced fabrication methods allows for the creation of scaffolds with tailored properties for specific tissue engineering applications, from bone to soft tissue regeneration. mdpi.com

Development of Controlled Release Systems Based on Polymer Matrix Properties

Polymers derived from this compound and related alkyl cyanoacrylates are integral to the development of advanced controlled release systems. nih.govdntb.gov.ua These systems are designed to deliver therapeutic agents over a prolonged period and at a predictable rate, which can improve therapeutic efficacy. The properties of the polymer matrix, such as its hydrophilicity, crystallinity, and degradation rate, are critical factors that govern the drug release profile. nih.gov

Poly(alkyl cyanoacrylate) (PACA) nanoparticles have been identified as a promising platform for sustained drug delivery. nih.gov These nanoparticles can be synthesized via miniemulsion polymerization to encapsulate active pharmaceutical ingredients. nih.gov The physicochemical characteristics of these nanoparticles, including their size and surface charge, can be tailored by selecting different cyanoacrylate monomers. For example, nanoparticles synthesized from various alkyl cyanoacrylates typically exhibit hydrodynamic diameters between 72 and 112 nm and a slightly negative surface charge, making them suitable for drug carrier applications. nih.gov

Film-forming systems (FFS) represent another innovative approach, combining the advantages of patches and gels for transdermal drug delivery. nih.gov Polymers like polymethacrylates are used in FFS for their flexibility and ability to provide controlled drug release. nih.gov The release rate from these systems can be precisely modulated by altering the formulation, including the type of polymer, plasticizers, and other additives. nih.gov

Table 2: Physicochemical Properties of Empty Poly(alkyl cyanoacrylate) Nanoparticles

MonomerZ-Average (nm)Polydispersity Index (PDI)Zeta Potential (mV)
BCA104.90.17-2.7
2-EBCA80.70.11-1.6
4-MPCA72.20.21-2.6
OCA111.70.21-6.5
1-HPCA93.50.34-2.2
2-EHCA84.30.12-2.1

Data adapted from a study on novel cyanoacrylate monomers for nanoparticle drug delivery systems. nih.gov The table shows properties for nanoparticles made from various alkyl cyanoacrylates (ACAs), including Butyl- (BCA), 2-Ethylbutyl- (2-EBCA), 4-Methoxy- (4-MPCA), Octyl- (OCA), 1-Heptyl- (1-HPCA), and 2-Ethylhexyl- (2-EHCA) cyanoacrylates.

Emerging Applications in Fabrication and Surface Science

Beyond biomedical applications, materials derived from this compound are finding use in advanced fabrication and surface modification technologies, leveraging their reactive nature and the functional properties of the resulting polymers.

Materials for Additive Manufacturing (e.g., 3D Printing)

Additive manufacturing, or 3D printing, encompasses a range of technologies that build three-dimensional objects layer-by-layer from a digital file. osti.gov Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), are particularly relevant as they use light to selectively cure liquid photopolymer resins. osti.govuvebtech.com Acrylate-based monomers are a cornerstone of these resins due to their rapid, free-radical-initiated photopolymerization. carbon3d.com

This compound and similar acrylate monomers are key components in these photocurable resins. polysciences.comresearchgate.net They can act as reactive diluents or the primary monomer, and their properties influence the characteristics of the final printed object, such as its mechanical strength and thermal stability. mdpi.commorressier.com The kinetics of the photopolymerization process, including the curing speed and degree of conversion, are critical for achieving high-resolution prints. mdpi.com These kinetics are influenced by factors like light intensity and the concentration of photoinitiators. mdpi.com

Research is ongoing to develop new acrylate-based formulations to expand the capabilities of additive manufacturing. morressier.com This includes creating "dual-cure" materials that combine UV-curable chemistries with thermally-curable ones to create interpenetrating polymer networks, resulting in parts with superior durability and mechanical properties. carbon3d.com Another innovative approach involves creating a single resin that can form both the solid object and a dissolvable support structure by using different wavelengths of light, streamlining the post-processing of complex printed parts. newswise.com

Table 3: Curing Kinetics of an Acrylate Photopolymer at 20°C

UV Light Intensity (mW/cm²)Time to Exothermic Peak (s)Total Exothermic Heat (J/g)
104.2255
202.8270
302.1280
401.7285

Data adapted from a photo-DSC analysis of an acrylate-based monomer, illustrating how increasing UV light intensity accelerates the curing process and increases the total heat released during photopolymerization. mdpi.com

Electropolymerized Coatings for Surface Modification and Interfacial Adhesion

Electropolymerization is a technique used to deposit a thin polymer film onto a conductive surface directly from a monomer solution. This method offers precise control over film thickness and morphology. This compound and its derivatives are suitable for this process, creating functional coatings for surface modification.

These coatings can alter the surface properties of materials, such as their chemical resistance or biocompatibility. The polar nature of the cyano group in poly(2-cyanoethyl acrylate) makes it a candidate for applications where adhesion is critical. polysciences.comspecialchem.comspecialchem.com Cyanoacrylate-based polymers are well-known for their strong bonding capabilities. researchgate.net The study of poly(ethyl 2-cyanoacrylate), a related polymer, shows that polymerization conditions significantly affect the structure and adhesive properties of the resulting material. researchgate.netsci-hub.se For instance, post-curing at elevated temperatures can alter the molecular weight and topography of the polymer, which in turn affects its shear strength on substrates like aluminum. researchgate.net This suggests that thermal treatments can be used to tune the interfacial adhesion of such coatings. researchgate.netsci-hub.se The ability to form uniform, adherent polymer films via electropolymerization opens up applications in creating protective layers, functionalizing electrodes, and improving the interface between different materials in composite structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.